tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate
Description
Tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate is a synthetic organic compound known for its potential applications in the fields of medicinal chemistry and pharmacology. This compound features a unique structure incorporating a piperidine ring, a triazole moiety, and a tert-butyl ester group, which contributes to its distinct chemical properties.
Properties
IUPAC Name |
tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O2/c1-16(2,3)23-15(22)21-8-6-7-13(10-21)9-19(4)11-14-18-17-12-20(14)5/h12-13H,6-11H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHBBVUXBVUQMA-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C)CC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CN(C)CC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate generally involves multi-step processes starting from commercially available precursors. One common approach is:
Synthesis of Intermediate Compounds: : The process typically begins with the synthesis of the 4-methyl-1,2,4-triazole moiety using appropriate starting materials.
Formation of Piperidine Intermediate: : The piperidine ring is then introduced, often through reductive amination or other ring-forming reactions.
Coupling Reactions: : The piperidine intermediate is coupled with the triazole derivative under suitable conditions, often involving catalysts and reagents to facilitate the reaction.
Introduction of Tert-Butyl Ester Group: : Finally, the tert-butyl ester group is introduced, often using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production methods are scaled up and optimized for efficiency and yield. Techniques such as continuous flow synthesis and use of automated reactors may be employed to enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where it may be transformed into oxides or other oxidation products.
Reduction: : Reduction reactions can also occur, leading to the formation of reduced derivatives.
Substitution: : Various substitution reactions are possible, where different functional groups can be replaced with others.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reducing Agents: : Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Catalysts: : Catalysts such as palladium on carbon or copper catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation Products: : The oxidized forms may include N-oxides or other derivatives.
Reduction Products: : Reduced derivatives might include dealkylated forms or fully reduced amines.
Substituted Products: : Various substituted derivatives, depending on the nature of the substitution reaction.
Scientific Research Applications
Tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate is used in several fields of scientific research:
Chemistry: : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : The compound is explored for its potential biological activity and interactions with biological macromolecules.
Medicine: : Investigations are ongoing into its potential therapeutic effects and use as a pharmacophore in drug development.
Industry: : Its unique chemical properties may lend it to various industrial applications, including as a precursor in the manufacture of other chemicals.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action of tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate depends on its specific application. Generally, it may interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved will vary based on its biological or chemical context.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Similar compounds might include other piperidine-based molecules or those containing triazole rings, such as:
Piperidine Derivatives: : Compounds like piperidine carboxamides or piperidine sulfonamides.
Triazole Compounds: : Molecules containing 1,2,4-triazole rings, which are often explored for their antifungal or antibacterial properties.
Its specific structure and functional group combination make it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
